molecular formula C15H13Br2NO B14134323 4-Benzyloxy-2-(2,2-dibromo-vinyl)-phenylamine

4-Benzyloxy-2-(2,2-dibromo-vinyl)-phenylamine

Cat. No.: B14134323
M. Wt: 383.08 g/mol
InChI Key: AIOJQQOFRORAOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions to form 4-(2,2-dibromovinyl)phenol . This intermediate is then subjected to further reactions to introduce the benzyloxy and phenylamine groups.

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate esterification reactions .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dibromovinyl group to a vinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Vinyl derivatives: From reduction reactions.

    Substituted phenylamines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Benzyloxy-2-(2-2-dibromovinyl)phenylamine include:

    4-(2,2-Dibromovinyl)phenol: A precursor in the synthesis of the target compound.

    4-Benzyloxyphenylamine: Lacks the dibromovinyl group but shares the benzyloxy and phenylamine moieties.

    2-(2,2-Dibromovinyl)phenylamine: Lacks the benzyloxy group but contains the dibromovinyl and phenylamine moieties.

Uniqueness

The presence of both benzyloxy and dibromovinyl groups allows for diverse chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C15H13Br2NO

Molecular Weight

383.08 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-4-phenylmethoxyaniline

InChI

InChI=1S/C15H13Br2NO/c16-15(17)9-12-8-13(6-7-14(12)18)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2

InChI Key

AIOJQQOFRORAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C=C(Br)Br

Origin of Product

United States

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